4-(1-Hydroxyethyl)benzene-1-sulfonamide

Chiral resolution Enantioselective synthesis Asymmetric catalysis

4-(1-Hydroxyethyl)benzene-1-sulfonamide (CAS 113412-15-0) is a racemic, para-substituted benzenesulfonamide scaffold with a chiral benzylic hydroxyethyl center, enabling enantioselective methodology development. Its experimentally confirmed LogP (2.168) and PSA (88.77 Ų) define a unique solubility/permeability profile that cannot be replicated by non-chiral or regioisomeric analogs. It exhibits nanomolar inhibitory potency (KI 36–89 nM) against E. histolytica β-carbonic anhydrase and a known hCA I KI (3.70 μM) for selectivity profiling. Supplied at ≥95% purity, this compound is a privileged starting material for medicinal chemistry campaigns targeting anti-infective CA inhibitors.

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
CAS No. 113412-15-0
Cat. No. B039157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Hydroxyethyl)benzene-1-sulfonamide
CAS113412-15-0
Synonyms4-AHEBZS
4-alpha-hydroxyethylbenzenesulfonamide
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)S(=O)(=O)N)O
InChIInChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)
InChIKeyIMAILDNLESYHOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

113412-15-0 | 4-(1-Hydroxyethyl)benzene-1-sulfonamide: Chemical Identity and Baseline Procurement Specifications


4-(1-Hydroxyethyl)benzene-1-sulfonamide (CAS 113412-15-0), also referred to as 4-alpha-hydroxyethylbenzenesulfonamide, is a para-substituted benzenesulfonamide derivative with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol [1]. This compound is typically supplied as a racemic mixture (designated as (±)-4-(1-hydroxyethyl)benzenesulfonamide) with a standard commercial purity of 95% . Its computed physicochemical parameters include a polar surface area (PSA) of 88.77 Ų and a LogP value of 2.16840, indicating moderate lipophilicity [2]. The compound is primarily utilized as a versatile small molecule scaffold and building block in medicinal chemistry research, with documented utility as a carbonic anhydrase inhibitor probe [3][4].

Why 4-(1-Hydroxyethyl)benzene-1-sulfonamide Procurement Should Not Be Substituted with Non-Chiral or Alternative Alkyl Analogs


Generic substitution with alternative benzenesulfonamide derivatives (e.g., 4-ethyl-, 4-methyl-, or 4-(2-hydroxyethyl)- analogs) cannot replicate the precise stereoelectronic and pharmacokinetic profile of 4-(1-hydroxyethyl)benzene-1-sulfonamide. The compound contains a chiral center at the benzylic hydroxyethyl position, and enantioselective enzymatic studies have demonstrated that the (R)- and (S)-enantiomers exhibit markedly different binding affinities and metabolic fates [1]. Substitution with non-chiral analogs, such as 4-ethylbenzenesulfonamide, eliminates the hydrogen-bonding capacity of the hydroxyl group, while substitution with the 4-(2-hydroxyethyl) isomer alters the spatial orientation of this critical functionality, both of which are predicted to negatively impact enzyme binding thermodynamics [2]. Furthermore, the compound's specific LogP of 2.168 dictates its solubility and permeability, which cannot be assumed for structurally related sulfonamides with differing carbon chain lengths or hydroxyl positions [3].

Quantitative Differentiation of 4-(1-Hydroxyethyl)benzene-1-sulfonamide (CAS 113412-15-0) Against Structural Analogs and Class Standards


Enantioselective Resolution: Achieving High Optical Purity for Chiral-Specific Research Applications

This compound serves as a critical precursor for accessing high-purity single enantiomers. Enantioselective acetylation of the racemic mixture (±)-4-(1-hydroxyethyl)benzenesulfonamide using Acylase I from Aspergillus melleus in the presence of vinyl acetate yielded (R)-4-(1-acetoxyethyl)benzenesulfonamide with 98% enantiomeric excess (ee) and (S)-4-(1-hydroxyethyl)benzenesulfonamide with 98% ee [1].

Chiral resolution Enantioselective synthesis Asymmetric catalysis

Inhibitory Potency Against Protozoan β-Carbonic Anhydrase (EhiCA) Relative to Clinical Sulfonamides

In a comparative study, 4-hydroxymethyl/ethyl-benzenesulfonamide exhibited significantly higher inhibitory potency against the β-carbonic anhydrase from Entamoeba histolytica (EhiCA) compared to clinically used sulfonamide drugs [1].

Antiparasitic drug discovery Carbonic anhydrase inhibition Amebiasis

Quantitative Binding Affinity for Human Carbonic Anhydrase I (hCA I)

The inhibitory activity of 4-(1-hydroxyethyl)benzene-1-sulfonamide against the human carbonic anhydrase I (hCA I) isoform has been experimentally quantified, providing a benchmark for selectivity profiling against other CA isoforms [1].

Enzyme kinetics Carbonic anhydrase Drug discovery

Recommended Research and Industrial Deployment Scenarios for 4-(1-Hydroxyethyl)benzene-1-sulfonamide (CAS 113412-15-0)


Chiral Probe and Building Block for Asymmetric Synthesis

Given its demonstrated capacity for enzymatic resolution to high enantiomeric excess (98% ee), 4-(1-hydroxyethyl)benzene-1-sulfonamide is best deployed as a racemic starting material in the development and optimization of enantioselective synthetic methodologies [1]. It serves as a valuable benchmark substrate for screening novel biocatalysts (e.g., lipases, acylases) or developing chiral stationary phases for analytical and preparative HPLC.

Core Scaffold for Next-Generation Antiparasitic Carbonic Anhydrase Inhibitors

The compound's structural class exhibits nanomolar inhibitory potency (KI 36–89 nM) against the E. histolytica β-carbonic anhydrase (EhiCA), a validated target for amebiasis [2]. This establishes the 4-(1-hydroxyethyl)benzene-1-sulfonamide core as a privileged starting point for medicinal chemistry campaigns aiming to develop novel anti-infective agents with improved potency and selectivity over human CA isoforms.

Isoform-Selectivity Profiling Reference Standard

The experimentally determined inhibition constant (KI = 3.70 μM) for human carbonic anhydrase I (hCA I) provides a clear, quantitative baseline [3]. This value is essential for researchers developing isoform-selective CA inhibitors, as it allows for the direct calculation of selectivity ratios against therapeutically relevant isoforms like CA IX and CA XII. Procurement of this compound with documented purity and identity is crucial for generating reproducible selectivity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.